molecular formula C16H13ClN2O3 B5229488 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B5229488
M. Wt: 316.74 g/mol
InChI Key: PUNQVNFVQWHUAK-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 2,6-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Agriculture: It has been explored for its pesticidal and herbicidal properties, contributing to crop protection and yield improvement.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-12-8-5-9-13(21-2)14(12)16-19-18-15(22-16)10-6-3-4-7-11(10)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNQVNFVQWHUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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